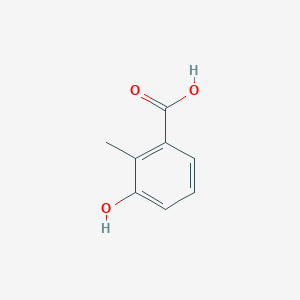

3-Hydroxy-2-methylbenzoic Acid

Overview

Description

3-Hydroxy-2-methylbenzoic acid is an organic compound with the molecular formula C8H8O3. It is a derivative of benzoic acid, featuring a hydroxyl group and a methyl group attached to the benzene ring. This compound is known for its utility in organic synthesis and its role as an intermediate in various chemical reactions .

Mechanism of Action

Target of Action

It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Benzylic compounds, which include 3-hydroxy-2-methylbenzoic acid, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It’s worth noting that benzoic acid derivatives can be involved in various metabolic pathways, often undergoing reactions such as hydroxylation, methylation, and conjugation .

Pharmacokinetics

The lipophilicity and water solubility of the compound can influence its bioavailability .

Result of Action

It is known that benzoic acid derivatives can cause various physiological effects, such as skin and eye irritation, and may affect the respiratory system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-hydroxy-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2-methylphenol with benzyl chloride to form 2-benzyloxy-6-chlorotoluene. This intermediate undergoes a Grignard reaction with magnesium, followed by reaction with carbon dioxide to yield 3-benzyloxy-2-methylbenzoic acid. Finally, hydrogenation of this intermediate in the presence of a hydrogenation catalyst produces this compound .

Industrial Production Methods: Industrial production methods for this compound often involve the hydrolysis of 3-amino-2-methylbenzoic acid in the presence of an inorganic acid and a catalyst. The crude product is then extracted and purified to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

3-Hydroxy-2-methylbenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is involved in the development of pharmaceutical compounds, including HIV protease inhibitors.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

- 3-Methoxy-2-methylbenzoic acid

- 2-Hydroxy-3-methoxybenzoic acid

- 3-Carboxy-2-methylphenol

Comparison: 3-Hydroxy-2-methylbenzoic acid is unique due to the presence of both a hydroxyl group and a methyl group on the benzene ring, which imparts distinct chemical properties. Compared to 3-methoxy-2-methylbenzoic acid, the hydroxyl group in this compound makes it more reactive in oxidation and substitution reactions. Similarly, the position of the hydroxyl group in 2-hydroxy-3-methoxybenzoic acid affects its reactivity and applications .

Biological Activity

3-Hydroxy-2-methylbenzoic acid (HMBA), also known as 3,2-cresotic acid, is an aromatic compound with significant biological activities. This article examines its properties, mechanisms of action, and potential therapeutic applications, supported by diverse research findings.

- Molecular Formula : CHO

- Molecular Weight : 152.15 g/mol

- Melting Point : 143-148 °C

- Boiling Point : Predicted around 336.6 °C

Biological Activities

The biological activities of this compound are diverse and include:

- Antioxidant Activity : HMBA exhibits strong antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Studies have shown that HMBA can inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases. Its mechanism involves the modulation of signaling pathways related to inflammation .

- Antimicrobial Properties : HMBA has demonstrated effectiveness against various pathogens, including bacteria and fungi. This property suggests its potential use in developing antimicrobial agents .

- Neuroprotective Effects : Recent research indicates that HMBA may protect neuronal cells from apoptosis induced by oxidative stress, suggesting its utility in neurodegenerative disease management .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Free Radical Scavenging : HMBA's ability to donate electrons allows it to neutralize free radicals, thereby preventing oxidative damage to lipids, proteins, and DNA .

- Inhibition of Pro-inflammatory Cytokines : HMBA reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in the inflammatory response .

- Modulation of Cell Signaling Pathways : It influences pathways like MAPK and PI3K/Akt/mTOR that are involved in cell survival and proliferation, providing a basis for its anti-cancer effects .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antioxidant | High | Free radical scavenging |

| Anti-inflammatory | Moderate to High | Inhibition of cytokine production |

| Antimicrobial | Moderate | Disruption of microbial cell membranes |

| Neuroprotective | High | Prevention of neuronal apoptosis |

Table 2: Research Findings on HMBA

Case Studies

-

Oxidative Stress and Neuroprotection :

A study published in Frontiers in Pharmacology demonstrated that HMBA significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxins. This suggests its potential use as a therapeutic agent for neurodegenerative conditions like Alzheimer's disease . -

Antimicrobial Efficacy :

Research indicated that HMBA exhibited notable antimicrobial activity against Staphylococcus aureus and Candida albicans, supporting its application in developing new antimicrobial therapies .

Properties

IUPAC Name |

3-hydroxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIERSGULWXEJKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291103 | |

| Record name | 3-Hydroxy-2-methylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-80-5 | |

| Record name | 603-80-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-2-methylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of 3-Hydroxy-2-methylbenzoic acid?

A1: this compound has been isolated from various natural sources, including the mangrove endophytic fungus SK5 found in the South China Sea [].

Q2: Has this compound demonstrated any biological activity?

A2: While this compound itself hasn't been extensively studied for its biological activity, research indicates its potential in this area. For example, it was identified as a potential biomarker for gamma-radiation exposure in mice, showing elevated levels in urine after a 3 Gy dose []. Additionally, it was found among other metabolites from the fungus Aspergillus sp. YN-3, some of which exhibited weak growth-inhibitory activity against the human leukemia cell line HL-60 [].

Q3: Are there any known methods for synthesizing this compound?

A3: Yes, one study describes the formation of this compound from 3-aminonaphthalene-1,5-disulphonic acid through alkali fusion in an autoclave []. This suggests a potential synthetic route for this compound.

Q4: How is this compound being used in analytical chemistry?

A4: Research highlights the application of this compound as an impurity standard in pharmaceutical analysis. A study optimized a micellar electrokinetic chromatography method for the simultaneous determination of nelfinavir mesylate and its impurities, including this compound []. This method allows for efficient monitoring of the synthesis process, raw materials, and pharmaceutical formulations containing nelfinavir mesylate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.